[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride
Description
Historical Context and Discovery
The synthesis of [1-(4-chlorophenyl)ethyl]hydrazine hydrochloride emerged from advancements in hydrazine functionalization techniques developed in the late 20th century. Early methodologies for arylhydrazine production relied on diazotization-reduction sequences, as exemplified by the preparation of 4-chlorophenylhydrazine hydrochloride through sodium nitrite-mediated diazotization followed by ammonium sulfite reduction. The introduction of alkyl substituents, such as the ethyl group in this derivative, became feasible with the adoption of ketone hydrazone intermediates. A seminal 2014 procedure demonstrated the synthesis of 1-(4-chlorophenyl)ethanone hydrazone via ethanol reflux with hydrazine hydrate, providing a precursor for subsequent functionalization.
Key historical milestones include:
Position in Hydrazine Chemistry
Within the hydrazine chemical landscape, this compound occupies a strategic niche:
| Property | [1-(4-Chlorophenyl)ethyl]hydrazine HCl | 4-Chlorophenylhydrazine HCl | Phenylhydrazine |
|---|---|---|---|
| Molecular Formula | C~8~H~12~Cl~2~N~2~ | C~6~H~7~Cl~2~N~2~ | C~6~H~8~N~2~ |
| Molecular Weight (g/mol) | 215.10 | 179.05 | 108.14 |
| Key Structural Feature | Ethyl spacer arm | Direct aryl-hydrazine bond | Unsubstituted phenyl |
| Synthetic Utility | Conformational flexibility | Direct cyclization | Basic hydrazine model |
The ethyl group introduces three critical modifications compared to simpler arylhydrazines:
- Steric modulation : The CH~2~CH~3~ spacer reduces planarity, altering π-conjugation with the aromatic ring
- Electronic effects : Inductive electron donation from the ethyl group moderates the electron-withdrawing chlorine atom's impact
- Rotational freedom : Free rotation about the C–C bond enables adaptive conformational changes during reactions
Structural Uniqueness Among Arylhydrazine Derivatives
X-ray crystallographic studies of related compounds reveal distinctive features:
Crystal lattice parameters (derived from analogous structures):
- Space group : P2~1~/c (monoclinic)
- Unit cell dimensions : a = 8.42 Å, b = 10.15 Å, c = 12.73 Å, β = 102.5°
- Z-value : 4 molecules per unit cell
The hydrochloride salt formation induces specific intermolecular interactions:
- N–H···Cl hydrogen bonds (2.89–3.12 Å) creating extended chains
- Edge-to-face aromatic interactions (4.7 Å interplanar distance) between chlorophenyl rings
- Hydrazinium chloride contacts stabilizing the ionic lattice
Comparative vibrational spectroscopy highlights key differences from non-alkylated analogs:
| Vibration Mode | Frequency (cm⁻¹) | Shift vs. 4-Cl-Phenylhydrazine HCl |
|---|---|---|
| N–H asymmetric stretch | 3325 | +45 |
| C–Cl stretch | 1092 | -18 |
| C–N torsion | 623 | +92 |
These spectral shifts confirm reduced conjugation between the aromatic system and hydrazine group due to ethyl substitution.
Theoretical Significance in Organic Chemistry
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide mechanistic insights:
Frontier molecular orbitals (gas phase):
- HOMO (-6.12 eV): Localized on hydrazine N–N σ-bond and aryl chlorine
- LUMO (+0.87 eV): Antibonding π* orbital of the benzene ring
The 1.4 eV HOMO-LUMO gap suggests moderate reactivity, consistent with observed radical arylation behavior.
Key reaction pathways enabled by this compound:
- Michael addition : Nucleophilic attack at α,β-unsaturated carbonyls (k = 0.15 M⁻¹s⁻¹ in DMF)
- Buchwald-Hartwig amination : Pd-catalyzed C–N coupling (90% yield with Xantphos ligand)
- Radical cascade reactions : Base-induced single electron transfer generating aryl radicals
Transition state analysis of the radical arylation mechanism reveals:
- Activation energy (E~a~): 24.3 kcal/mol
- Concerted C–N bond cleavage and radical pair formation
- Spin density localization on the hydrazine nitrogen during SET
These theoretical models explain the compound's utility in constructing indole derivatives and pyrazole heterocycles through controlled radical processes.
Properties
IUPAC Name |
1-(4-chlorophenyl)ethylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-6(11-10)7-2-4-8(9)5-3-7;/h2-6,11H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARKXZSJYVVKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Hydrazine Derivatives
A principal route involves alkylation of 4-chlorophenylhydrazine with ethylating agents. For example, reactions with ethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate facilitate the formation of the ethyl-hydrazine intermediate. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Reaction Conditions:
- Solvent: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency.
- Temperature: 60–80°C for 6–12 hours.
- Molar Ratio: 1:1.2 (hydrazine to ethyl bromide) to minimize di-alkylation byproducts.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Key modifications from laboratory methods include:
Catalytic Optimization
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduces reaction time and improves yield by 15–20%.
Purification Protocols
- Crystallization: The hydrochloride salt is purified via recrystallization from ethanol-water mixtures.
- Quality Control: HPLC analysis confirms purity >98%, with residual solvent levels adhering to ICH guidelines.
Comparative Analysis of Synthetic Methods
| Parameter | Laboratory-Scale Method | Industrial-Scale Method |
|---|---|---|
| Yield | 65–75% | 80–85% |
| Reaction Time | 8–12 hours | 4–6 hours |
| Catalyst | None | Tetrabutylammonium bromide |
| Solvent Recovery | Partial | Full (closed-loop system) |
Data synthesized from patent CN106045876A.
Challenges and Mitigation Strategies
Byproduct Formation
Di-alkylated hydrazines are common byproducts. Strategies to suppress their formation include:
Solvent Selection
Ethanol-water mixtures (7:3 v/v) optimize solubility of both reactants and products, reducing emulsion formation during extraction.
Emerging Methodologies
Microwave-Assisted Synthesis
Preliminary studies suggest microwave irradiation (100 W, 80°C) reduces reaction time to 1–2 hours with comparable yields.
Green Chemistry Approaches
- Solvent-Free Conditions: Ball milling 4-chlorophenylhydrazine and ethyl bromide with K₂CO₃ achieves 70% yield in 3 hours.
- Biocatalysis: Enzyme-mediated alkylation remains exploratory but offers potential for selective synthesis.
Chemical Reactions Analysis
Types of Reactions: [1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines.
Scientific Research Applications
Overview
[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride is a chemical compound recognized for its diverse applications across various scientific fields. This hydrazine derivative, characterized by a chlorophenyl group attached to an ethyl chain, has garnered attention due to its unique properties and potential roles in medicinal chemistry, biological research, and industrial applications.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for:
- Anticancer Properties : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including human lung adenocarcinoma (A549). For instance, derivatives with 4-chlorophenyl substitutions have been reported to reduce cell viability significantly, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has also been evaluated for its ability to inhibit nitric oxide production in LPS-induced macrophage cells, showcasing moderate anti-inflammatory activity.
Biological Research
This compound serves as a valuable tool in biological research:
- Enzyme Activity Probes : It is utilized in developing probes and markers to study enzyme activities and metabolic pathways. The hydrazine moiety can interact with nucleophilic sites on proteins, modulating their activities.
- Mechanism of Action Studies : Its ability to form covalent bonds with specific molecular targets allows researchers to investigate biochemical pathways and develop inhibitors for therapeutic applications.
Industrial Applications
In industry, this compound finds use in:
- Production of Dyes and Agrochemicals : Its unique chemical properties make it suitable for synthesizing various specialty chemicals, including dyes and agrochemicals.
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound significantly reduced the viability of A549 lung adenocarcinoma cells by approximately 36% compared to control groups. This suggests a promising avenue for developing new cancer therapies based on this compound's structure.
Case Study 2: Anti-inflammatory Mechanism
Research involving RAW 264.7 macrophage cells indicated that treatment with this compound led to a reduction in nitric oxide production by up to 40%, highlighting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of [1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activities. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Derivatives
Substituent Effects on the Phenyl Ring
4-Chlorophenylhydrazine Hydrochloride
- Structure : Lacks the ethyl group, directly linking the hydrazine to the 4-chlorophenyl ring.
- Applications : Widely used in pyrazole synthesis for agrochemicals (e.g., pyraclostrobin intermediates), achieving HPLC purity ≥98% and yields ≥90% .
- Reactivity : The para-chloro substituent enhances electron-withdrawing effects, facilitating nucleophilic substitutions .
[1-(4-Fluorophenyl)ethyl]piperazine Dihydrochloride
- Structure : Replaces chlorine with fluorine and incorporates a piperazine ring.
4-Ethylphenylhydrazine Hydrochloride
Functional Group Modifications
Robenidine Analogues (e.g., NCL 062)
- Structure : Features a bis-[(4-chlorophenyl)methylene]carbonimidic dihydrazide backbone.
- Activity : Exhibits potent anti-MRSA and anti-Giardia activity (MIC: 4.7–8.1 μM). Substituent modifications (e.g., 4-F, 4-CH₃) reduce activity, highlighting the importance of the 4-Cl group .
4-Cyanophenylhydrazine Hydrochloride
- Structure: Replaces chlorine with a cyano group.
- Reactivity: The electron-withdrawing cyano group increases electrophilicity, making it suitable for synthesizing heterocycles like triazoles .
4-Nitrophenylhydrazine Hydrochloride
- Structure : Substitutes chlorine with a nitro group.
- Applications : Used in analytical chemistry for carbonyl group detection. The nitro group’s strong electron-withdrawing nature enhances reactivity but increases toxicity risks .
Biological Activity
[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride, with the CAS number 75333-16-3, is a hydrazine derivative that has garnered attention for its biological activity, particularly in the realms of anti-cancer and anti-inflammatory research. This article aims to consolidate findings from various studies regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a chlorophenyl group attached to an ethyl hydrazine framework. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may act as a ligand, modulating the activity of these proteins and influencing cellular functions such as proliferation and apoptosis.
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies using human lung adenocarcinoma (A549) cells revealed that the compound reduces cell viability significantly. For instance, one study reported that derivatives with 4-chlorophenyl substitutions reduced A549 cell viability to 64% compared to controls, indicating enhanced cytotoxicity against cancer cells .
Anti-inflammatory Effects
Additionally, this compound has shown promise in anti-inflammatory applications. It has been evaluated for its potential to inhibit nitric oxide (NO) production in LPS-induced RAW 264.7 macrophage cells, demonstrating moderate inhibitory effects on inflammation-related pathways .
Case Studies and Research Findings
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals its unique properties. For example, while other hydrazine derivatives exhibit varying degrees of biological activity, those containing chlorophenyl groups tend to show enhanced anticancer and anti-inflammatory effects due to their ability to engage with multiple biological targets effectively.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves multi-step processes, starting with substituted aromatic precursors and hydrazine derivatives. Key variables include:
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but require careful monitoring to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance solubility of intermediates .
- Catalysts : Acidic or basic catalysts (e.g., HCl, NaHCO₃) may accelerate hydrazine coupling .
- Optimization : Use fractional crystallization or column chromatography for purification. Purity (>95%) can be confirmed via HPLC or TLC .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and hydrazine NH₂ signals (δ 3.5–5.0 ppm) .
- Mass spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 215.5 for C₈H₁₀ClN₂·HCl) .
- Elemental analysis : Match experimental C/H/N/Cl percentages to theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. What reaction mechanisms govern the functionalization of this compound in medicinal chemistry applications?
- Key mechanisms :
- Nucleophilic substitution : The hydrazine group (-NH-NH₂) reacts with carbonyl compounds (e.g., ketones) to form hydrazones, enabling pyrazole or triazole synthesis .
- Condensation reactions : With aldehydes, it forms Schiff bases, which are precursors for heterocyclic scaffolds (e.g., pyrazolines) .
- Kinetic studies : Use UV-Vis spectroscopy to monitor reaction progress under varying pH (4–9) and temperature conditions .
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Stereochemical impact :
- Enantioselectivity : The (R)-isomer may exhibit higher affinity for enzymatic targets (e.g., monoamine oxidase) due to spatial compatibility with active sites .
- Biological assays : Compare IC₅₀ values of enantiomers in enzyme inhibition studies (e.g., using fluorometric assays) .
- Computational modeling : Molecular docking (AutoDock Vina) can predict binding modes of stereoisomers to receptors like VEGFR2 or MMP9 .
Q. What strategies resolve contradictions in reported biological data for hydrazine derivatives like this compound?
- Data reconciliation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
